(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid structure elucidation
(S)-4-Acetamido-5-methoxy-5-oxopentanoic acid structure elucidation
This guide outlines the comprehensive structure elucidation of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid , chemically synonymous with N-Acetyl-L-glutamic acid
This molecule represents a critical regioisomer in peptide chemistry and prodrug synthesis. Its correct identification relies on distinguishing the
Molecular Identity & Structural Significance
-
IUPAC Name: (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
-
Common Name: N-Acetyl-L-glutamic acid
-methyl ester -
Molecular Formula:
-
Exact Mass: 203.0794 Da
-
Core Challenge: Differentiating the target (
-ester) from its regioisomer ( -ester) and the cyclized pyroglutamate byproduct.
Structural Mapping: The IUPAC numbering (Pentanoic acid backbone) vs. Amino Acid numbering (Glutamic acid) is a common source of confusion.
-
C1 (Acid): Corresponds to the Glutamic acid
-carboxyl (free acid). -
C4 (Chiral Center): Corresponds to the Glutamic acid
-carbon. -
C5 (Ester): Corresponds to the Glutamic acid
-carboxyl (methyl ester).
Analytical Strategy: The "Self-Validating" Workflow
To ensure scientific integrity, we employ a "Self-Validating System" where each analytical technique answers a specific structural question that the previous one could not.
Phase A: Elemental & Functional Confirmation
-
Technique: High-Resolution Mass Spectrometry (HRMS-ESI).
-
Objective: Confirm formula
. -
Expected Result:
or . -
Diagnostic Value: Rules out hydrolysis products (N-Acetyl-Glu, mass 189) or cyclized pyroglutamates (mass 171).
Phase B: Backbone Verification
-
Technique: 1H and 13C NMR (1D).
-
Objective: Identify the Acetyl group, Methoxy group, and Glutamic backbone.
-
Critical Check: Integration must show a 3:3 ratio for Acetyl-CH3 vs. Methoxy-CH3.
Phase C: Regiochemistry (The "Killer" Experiment)
-
Technique: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).
-
Objective: Distinguish
-ester from -ester. -
Logic:
-
Target (
-ester): The Methoxy protons ( ) must show a strong HMBC correlation to the Carbonyl carbon ( ) that also correlates with the -proton ( ). -
Isomer (
-ester): The Methoxy protons ( ) would correlate to a Carbonyl ( ) that correlates to the -protons ( ), not the -proton.
-
Experimental Protocol
Step 1: Sample Preparation
Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-d6 . DMSO is preferred over
Step 2: 1H NMR Acquisition (400 MHz+)
Acquire a standard proton spectrum.
-
Key Signal: The Amide NH doublet at
ppm. -
Chiral Center: The
-proton (H4) appears as a multiplet (td) at ppm. -
Methyl Groups:
-
Methoxy (
): Singlet at ppm. -
Acetyl (
): Singlet at ppm.
-
Step 3: 2D HMBC Acquisition
Set optimization for long-range coupling (
-
Focus Region: Correlate the proton region 3.5–4.5 ppm with the carbonyl carbon region 170–175 ppm.
Data Interpretation & Reference Values
Table 1: Predicted NMR Shift Summary (DMSO-d6)
| Position (IUPAC) | Position (Amino Acid) | 1H Shift ( | Multiplicity | 13C Shift ( | Key HMBC Correlations |
| NH | Amide NH | 8.25 | d, | - | C4, Acetyl-CO |
| C5 | - | - | 172.5 | H4, OMe | |
| C4 | 4.28 | m | 51.8 | C5, C3, Acetyl-CO | |
| C3 | 1.90 (m), 1.75 (m) | m | 26.5 | C1, C2, C4 | |
| C2 | 2.25 | t, | 30.2 | C1, C3 | |
| C1 | 12.1 (COOH) | br s | 174.2 | H2, H3 | |
| OMe | Ester Methyl | 3.63 | s | 52.0 | C5 |
| Ac-Me | Acetyl Methyl | 1.85 | s | 22.3 | Acetyl-CO |
| Ac-CO | Acetyl Carbonyl | - | - | 169.8 | H4, Ac-Me |
> Note: Chemical shifts are estimated based on N-acetyl amino acid methyl ester analogs in DMSO-d6. Exact values may vary by
Visualization: Structure Elucidation Logic
The following diagram illustrates the decision tree for confirming the structure and ruling out the
Figure 1: Logic flow for distinguishing the target
Regioisomer Differentiation (Critical Analysis)
The primary risk in synthesizing or identifying this compound is the formation of N-Acetyl-L-glutamic acid
| Feature | Target ( | Isomer ( |
| Structure | ||
| H4 ( | Deshielded (~4.3 ppm) by adjacent Ester. | Slightly shielded (~4.1 ppm) by adjacent Acid. |
| H2 ( | Shielded (~2.2 ppm) by adjacent Acid. | Deshielded (~2.4 ppm) by adjacent Ester. |
| HMBC Correlation | OMe | OMe |
Expert Insight: Do not rely solely on 1H chemical shifts, as solvent effects can blur the difference between
References
-
Chemical Identity: PubChem.[1][2] N-Acetyl-L-glutamic acid.[2][3][4] National Library of Medicine. Available at: [Link][2]
-
Spectroscopic Data (Analog): Biological Magnetic Resonance Data Bank (BMRB). N-Acetyl-L-glutamic acid NMR Data. Available at: [Link][2]
-
Synthesis & Characterization: Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid (Supporting Info - NMR of Glutamic Acid Esters). Available at: [Link]
-
Derivatization Logic: Corr, L. T., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids. Analytical Chemistry. Available at: [Link]
Sources
- 1. N-Acetyl-L-alpha-glutamyl-L-alpha-glutamyl-L-methionyl-L-glutaminyl-L-arginyl-L-arginyl-L-alanyl-L-alpha-asparagine | C41H70N16O16S | CID 76283482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000382 N-Acetyl-L-glutamic at BMRB [bmrb.io]
- 3. N-Acetyl-L-glutamic acid | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
